Biphenyl-2-yl{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone
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Overview
Description
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is a complex organic compound that features a biphenyl core, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the biphenyl core and the thiazole ring. The biphenyl core can be synthesized through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the cyclization reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for biological receptors, making it useful in drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERIDINE
- **1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]MORPHOLINE
Uniqueness
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE is unique due to the presence of the piperazine moiety, which can enhance its binding affinity to biological targets compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C27H25N3OS |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C27H25N3OS/c1-20-11-13-22(14-12-20)25-19-32-27(28-25)30-17-15-29(16-18-30)26(31)24-10-6-5-9-23(24)21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3 |
InChI Key |
LAARDXHLWGFAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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